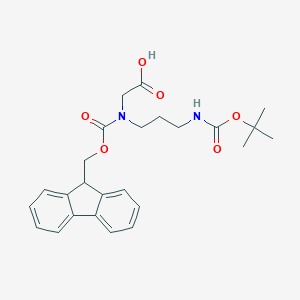

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAPLGVUJDLQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373277 | |

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143192-31-8 | |

| Record name | Fmoc-N-(3-Boc-aminopropyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

CAS Number: 143192-31-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in modern peptide and medicinal chemistry. The document details its chemical properties, applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a bifunctional molecule featuring two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This unique structural arrangement makes it a valuable reagent for introducing a primary amine functionality into a peptide backbone for subsequent modification or for the synthesis of peptide analogs like peptide nucleic acids (PNAs).

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| CAS Number | 143192-31-8[2][3] |

| Molecular Formula | C₂₅H₃₀N₂O₆[2] |

| Molecular Weight | 454.52 g/mol [2] |

| Purity | ≥97%[2] |

| Appearance | White crystalline powder |

| Storage Temperature | 2-8°C[1] |

Applications in Research and Drug Development

The primary application of this compound lies in its utility as a versatile building block and linker in the synthesis of modified peptides and peptide mimetics.

-

Peptide Nucleic Acid (PNA) Synthesis: This molecule serves as a fundamental component in the synthesis of PNA monomers.[4] PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, exhibiting strong and specific binding to nucleic acids, making them promising candidates for antisense therapies and genetic diagnostics.[4]

-

Bioconjugation and Linker Chemistry: The orthogonally protected amine groups allow for the stepwise introduction of functional moieties. After incorporation into a peptide chain via the carboxylic acid and subsequent removal of the Fmoc group, the Boc-protected primary amine on the propyl side chain can be deprotected to attach various molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains to enhance therapeutic properties.[1]

-

Peptoid and N-substituted Glycine Oligomer Synthesis: As an N-substituted glycine derivative, this compound is a valuable monomer for the synthesis of peptoids. Peptoids are a class of peptide mimetics that are resistant to proteolytic degradation, a significant advantage in drug development.[5]

Experimental Protocols: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based SPPS chemistry.

Materials:

-

This compound

-

Peptide-resin with a free N-terminus

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HATU, HBTU/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

-

Ninhydrin test kit

Protocol:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.

-

-

Activation of this compound:

-

In a separate reaction vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of a coupling reagent (e.g., HATU) in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swelled and deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours under an inert atmosphere.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

-

Washing:

-

After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection of the Boc Group:

-

Once the peptide synthesis is complete, the peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

This step will also remove the Boc protecting group from the aminopropyl side chain, exposing the primary amine for further modification if desired.

-

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: General workflow for a single coupling cycle in SPPS.

The subsequent diagram illustrates the logical relationship of how this bifunctional linker can be used in the synthesis of a peptide-drug conjugate.

Caption: Workflow for creating a peptide-drug conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties and application of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a derivative of glycine, an amino acid, featuring two crucial protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. This dual protection scheme is instrumental in the stepwise assembly of peptide chains.

| Property | Value | Citation(s) |

| Molecular Weight | 454.52 g/mol | [1][2][3] |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [1][2][3] |

| CAS Number | 143192-31-8 | [1] |

| Purity | ≥97% | [1] |

| Appearance | White powder | [2] |

| Boiling Point (Predicted) | 649.3 ± 48.0 °C | [2] |

| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.88 ± 0.10 | [2] |

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: The peptide synthesis resin is swelled in DMF for a minimum of 30 minutes in a suitable reaction vessel.[2]

-

Fmoc Deprotection: The swelled resin is treated with a 20% piperidine solution in DMF. This is typically done in two steps: a brief treatment for 3-5 minutes followed by a longer treatment of 15-20 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide chain.[2] The resin is then thoroughly washed with DMF and DCM to remove residual piperidine.[2]

-

Coupling of this compound:

-

In a separate vessel, this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) are dissolved in DMF.[2]

-

DIEA (6-10 equivalents) is added to this solution to pre-activate the amino acid for 1-2 minutes.[2]

-

The activated amino acid solution is then added to the deprotected resin in the reaction vessel.

-

The reaction is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.[2]

-

-

Washing: Following the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.[2]

-

Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (indicated by yellow beads) confirms the absence of free primary amines and thus, a complete coupling reaction.[2]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualized Workflow and Pathways

The following diagrams illustrate the key processes involved in the application of this compound in peptide synthesis.

Caption: A typical workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Caption: Orthogonal protection strategy of this compound.

References

An In-depth Technical Guide to Fmoc-N-(3-Boc-aminopropyl)-Gly-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a specialized amino acid derivative crucial for the synthesis of modified peptides and peptide nucleic acids (PNAs). Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for selective deprotection and incorporation into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications in scientific research and drug development.

Core Chemical Properties

This compound is a white to off-white solid. While specific experimental data for its melting point and solubility are not widely published, its structural similarity to other Fmoc-protected amino acids suggests good solubility in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).

| Property | Value | Reference |

| CAS Number | 143192-31-8 | [1] |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [1] |

| Molecular Weight | 454.52 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | White to off-white powder | |

| Storage | Store at -20°C | [2] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process requiring careful control of reaction conditions to ensure high purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar N-substituted glycine derivatives.

Materials:

-

N-Boc-1,3-diaminopropane

-

Ethyl bromoacetate

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Triethylamine (TEA)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Procedure:

-

Alkylation of N-Boc-1,3-diaminopropane:

-

Dissolve N-Boc-1,3-diaminopropane (1 equivalent) and sodium bicarbonate (2 equivalents) in a suitable solvent such as acetonitrile.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product, Boc-N-(3-aminopropyl)-Gly-OEt, by silica gel column chromatography.

-

-

Fmoc Protection:

-

Dissolve the purified Boc-N-(3-aminopropyl)-Gly-OEt (1 equivalent) in dichloromethane (DCM).

-

Add Fmoc-OSu (1.1 equivalents) and triethylamine (TEA) (1.2 equivalents).

-

Stir the reaction at room temperature for 4-6 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-N-(3-Boc-aminopropyl)-Gly-OEt.

-

-

Saponification:

-

Dissolve the Fmoc-N-(3-Boc-aminopropyl)-Gly-OEt in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound.

-

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel chromatography to achieve high purity.[3]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: Provides structural confirmation of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Applications in Peptide Nucleic Acid (PNA) Synthesis

This compound is a key building block in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. The N-(3-aminopropyl)glycine backbone provides greater flexibility compared to the standard N-(2-aminoethyl)glycine PNA backbone.

Experimental Protocol: Incorporation into PNA Oligomers via Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a PNA sequence using Fmoc-based solid-phase synthesis.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., TFA/m-cresol)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing PNA chain.

-

Activation and Coupling:

-

Dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HBTU or HATU), and DIEA in DMF.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated monomer solution to the resin and couple for 1-2 hours.

-

-

Capping (Optional): Cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent monomer in the PNA sequence.

-

Cleavage and Deprotection: Cleave the completed PNA from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude PNA oligomer by reverse-phase HPLC.

Signaling Pathways and Workflows

The primary role of this compound is as a synthetic building block. Therefore, it does not directly participate in signaling pathways. However, the PNA oligomers synthesized using this monomer can be designed to interact with and modulate biological pathways involving DNA and RNA.

Below are diagrams illustrating the general workflow for solid-phase synthesis and a logical flow for the synthesis of the title compound.

Caption: General workflow for Fmoc-based solid-phase peptide/PNA synthesis.

Caption: Logical workflow for the synthesis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in peptide synthesis and drug discovery. This document outlines the core chemical properties, detailed experimental protocols for its synthesis and characterization, and representative analytical data.

Core Compound Identification

This compound is a glycine derivative featuring two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and stepwise elongation of peptide chains.

Chemical Structure:

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| CAS Number | 143192-31-8 | |

| Molecular Formula | C25H30N2O6 | |

| Molecular Weight | 454.52 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥97% | |

| Alternate Names | Fmoc-N-(3-Boc-aminopropyl)-glycine; Fmoc-Norn(Boc)-OH |

Synthesis and Purification

The synthesis of this compound typically involves the N-alkylation of Fmoc-glycine with a Boc-protected aminopropyl halide or a related electrophile. The following is a representative protocol for its synthesis.

Experimental Protocol: Synthesis

Materials:

-

Fmoc-Gly-OH

-

N-(3-bromopropyl)phthalimide (as a precursor to 3-Boc-aminopropylamine)

-

Boc-anhydride (Boc2O)

-

Hydrazine

-

Sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl)

-

Water (deionized)

Procedure:

-

Synthesis of 3-Boc-aminopropylamine:

-

React N-(3-bromopropyl)phthalimide with potassium phthalimide followed by hydrazinolysis to yield 3-aminopropylamine.

-

Protect the resulting diamine with Boc-anhydride under basic conditions to selectively afford N-(3-Boc-aminopropyl)amine.

-

-

N-Alkylation of Fmoc-Gly-OH:

-

Dissolve Fmoc-Gly-OH and a suitable base (e.g., diisopropylethylamine) in DMF.

-

Add a 3-halopropylamine derivative with a Boc-protected terminal amine (e.g., 1-bromo-3-(tert-butoxycarbonylamino)propane) to the solution.

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

-

Structure Elucidation: Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. The following tables provide expected chemical shifts for ¹H and ¹³C NMR spectra. These are representative values and may vary slightly based on the solvent and experimental conditions.

Table 2: Representative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | d | 2H | Fmoc aromatic protons |

| ~7.5-7.6 | d | 2H | Fmoc aromatic protons |

| ~7.3-7.4 | t | 2H | Fmoc aromatic protons |

| ~7.2-7.3 | t | 2H | Fmoc aromatic protons |

| ~4.8 | br s | 1H | Boc-NH |

| ~4.2-4.4 | m | 3H | Fmoc-CH, Fmoc-CH₂ |

| ~4.0 | s | 2H | Gly-CH₂ |

| ~3.2 | t | 2H | N-CH₂ (propyl) |

| ~3.0 | q | 2H | NH-CH₂ (propyl) |

| ~1.7 | p | 2H | CH₂ (propyl) |

| 1.44 | s | 9H | Boc-(CH₃)₃ |

| 10.0-12.0 | br s | 1H | COOH |

Table 3: Representative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | COOH |

| ~156 | Boc C=O |

| ~155 | Fmoc C=O |

| ~144 | Fmoc aromatic C |

| ~141 | Fmoc aromatic C |

| ~128 | Fmoc aromatic CH |

| ~127 | Fmoc aromatic CH |

| ~125 | Fmoc aromatic CH |

| ~120 | Fmoc aromatic CH |

| ~78 | Boc C(CH₃)₃ |

| ~66 | Fmoc-CH₂ |

| ~52 | Gly-CH₂ |

| ~48 | N-CH₂ (propyl) |

| ~47 | Fmoc-CH |

| ~38 | NH-CH₂ (propyl) |

| ~28 | Boc (CH₃)₃ |

| ~27 | CH₂ (propyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 4: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Electrospray (ESI) | Positive | 455.2 [M+H]⁺ | Protonated molecule |

| 477.2 [M+Na]⁺ | Sodium adduct | ||

| 355.2 [M-Boc+H]⁺ | Loss of Boc group | ||

| 233.1 [M-Fmoc+H]⁺ | Loss of Fmoc group |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Representative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3340 | Medium | N-H stretch (Boc carbamate) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (Fmoc carbamate) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1530 | Medium | N-H bend |

| ~1450, 740, 760 | Medium | Aromatic C-H bends (Fmoc) |

Experimental Protocol: Characterization

1. NMR Spectroscopy:

- Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

- Process the data using appropriate software to assign the peaks.

2. Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

- Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

- Acquire data in both positive and negative ionization modes.

3. IR Spectroscopy:

- Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

- Acquire the spectrum over a range of 4000-400 cm⁻¹.

4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

- Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

- Inject the sample onto a C18 reverse-phase column.

- Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

- Monitor the elution at a suitable wavelength (e.g., 265 nm for the Fmoc group).

- Purity is determined by the peak area percentage.

// Node colors

sample [label="Synthesized Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

nmr [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"];

ms [label="Mass Spectrometry\n(ESI)", fillcolor="#FBBC05", fontcolor="#202124"];

ir [label="IR Spectroscopy\n(FTIR-ATR)", fillcolor="#FBBC05", fontcolor="#202124"];

hplc [label="HPLC\n(Purity)", fillcolor="#FBBC05", fontcolor="#202124"];

structure [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

sample -> {nmr, ms, ir, hplc};

{nmr, ms, ir, hplc} -> structure;

}

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules. The aminopropyl glycine core can be incorporated into peptide backbones to introduce conformational constraints or to act as a linker for conjugation to other molecules. The orthogonal Fmoc and Boc protecting groups allow for precise control over the synthetic strategy, making it a valuable tool for:

-

Solid-Phase Peptide Synthesis (SPPS): Introduction of modified amino acid residues into peptide sequences.

-

Combinatorial Chemistry: Generation of libraries of diverse compounds for high-throughput screening.

-

Drug Discovery: Development of novel therapeutic peptides and peptidomimetics with enhanced stability and biological activity.

Conclusion

The structure elucidation of this compound is achieved through a systematic application of modern analytical techniques. The combination of NMR, mass spectrometry, and IR spectroscopy provides unambiguous confirmation of its molecular structure, while HPLC is essential for assessing its purity. This well-characterized building block is a cornerstone for the synthesis of advanced peptides and peptidomimetics, empowering researchers in the fields of chemistry, biology, and medicine.

Navigating the Solubility Landscape of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in peptide synthesis, within a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, providing essential data and protocols to optimize synthesis workflows.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates information on the solubility of structurally related Fmoc-protected amino acids and provides a detailed experimental protocol for determining precise solubility values.

Understanding Solubility of Fmoc-Protected Amino Acids

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. Generally, the Fmoc group enhances solubility in many organic solvents. Polar aprotic solvents are particularly effective at dissolving these compounds, which is critical for their application in solid-phase peptide synthesis (SPPS).

Key factors influencing the solubility of this compound and related compounds include:

-

Solvent Polarity : Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent choices for dissolving Fmoc-amino acids.

-

Temperature : In many cases, a moderate increase in temperature can enhance the solubility of these compounds.

-

Purity of Compound and Solvent : Impurities in either the solute or the solvent can negatively impact solubility. The presence of water in hygroscopic solvents like DMSO can be particularly detrimental.

Qualitative Solubility Overview

Based on the general behavior of Fmoc-protected amino acids, the following table provides a qualitative summary of the expected solubility of this compound in common organic solvents. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.

| Solvent | Abbreviation | Type | Expected Solubility | Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High | The most common solvent for SPPS; however, it can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[1] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | Often used as a substitute for DMF, with a higher solvating power for some sequences.[1][2] Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[1] |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | High | A strong solvent, often used for difficult-to-dissolve sequences.[2] Its hygroscopic nature can impact solubility. |

| Dichloromethane | DCM | Chlorinated | Sparingly Soluble | Less polar than DMF and NMP and generally less effective for dissolving Fmoc-amino acids.[3] It is more commonly used in Boc-based SPPS.[1] |

| Acetonitrile | ACN | Polar Aprotic | Moderate | Can be a suitable solvent, particularly when used with PEG-based resins.[1] |

| Tetrahydrofuran | THF | Ether | Moderate | Similar to acetonitrile, its effectiveness can be enhanced with certain resin types.[1] |

| Water | H₂O | Protic | Sparingly Soluble | Fmoc-protected amino acids generally exhibit poor solubility in aqueous solutions.[4] |

Experimental Protocol for Solubility Determination

For precise quantitative data, the "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol outlines the steps to determine the solubility of this compound.

Materials

-

High-purity this compound

-

Anhydrous, high-purity organic solvents (e.g., DMF, NMP, DMSO, DCM)

-

Vials with tight-sealing caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions : A series of standard solutions of this compound of known concentrations should be prepared in the solvent of interest. These will be used to generate a calibration curve for HPLC analysis.[5]

-

Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure undissolved solid remains after reaching equilibrium.[5]

-

Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation : After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[6]

-

Sample Collection and Dilution : Carefully withdraw a known volume of the supernatant without disturbing the solid pellet. Filter the supernatant through a 0.22 µm syringe filter into a clean vial. The filtered, saturated solution should then be diluted with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.[5][6]

-

Quantification : Analyze the diluted sample and the standard solutions by HPLC. A reverse-phase C18 column is typically suitable, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).[5]

-

Data Analysis : Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. The equilibrium solubility is then calculated by multiplying this concentration by the dilution factor.[5]

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in the development of modified peptides and peptidomimetics. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization methodologies, including quantitative data presented for clarity and comparison.

Introduction

This compound is a derivative of glycine, the simplest amino acid. The incorporation of an N-substituted aminopropyl side chain offers unique structural and functional properties to peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine and the tert-butyloxycarbonyl (Boc) group on the primary amine allow for orthogonal deprotection strategies, making this molecule a versatile tool in solid-phase peptide synthesis (SPPS). This guide details a reliable method for its preparation and thorough characterization to ensure high purity and structural integrity for research and development applications.

Synthesis of this compound

A robust method for the synthesis of this compound is through a two-step process involving an initial alkylation of a glycine ester followed by saponification. This approach is favored for its high yields and straightforward purification.

Proposed Synthesis Pathway

The synthesis commences with the N-alkylation of an ethyl ester of Fmoc-glycine with N-(3-bromopropyl)phthalimide. The phthalimide protecting group is then exchanged for a Boc group, followed by the saponification of the ethyl ester to yield the final carboxylic acid.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Fmoc-Gly-OH | 297.31 |

| Ethanol (absolute) | 46.07 |

| Thionyl chloride | 118.97 |

| N-(3-bromopropyl)phthalimide | 268.10 |

| Sodium hydride (60% dispersion in mineral oil) | 40.00 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 |

| Hydrazine monohydrate | 50.06 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 |

| Triethylamine (Et₃N) | 101.19 |

| Lithium hydroxide (LiOH) | 23.95 |

| Tetrahydrofuran (THF) | 72.11 |

| Dichloromethane (DCM) | 84.93 |

| Ethyl acetate (EtOAc) | 88.11 |

| Hexanes | - |

| Saturated aqueous sodium bicarbonate | - |

| Brine | - |

| Anhydrous sodium sulfate | 142.04 |

Procedure:

Step 1: Synthesis of Fmoc-Gly-OEt

-

To a solution of Fmoc-Gly-OH (1.0 eq) in absolute ethanol, cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to yield Fmoc-Gly-OEt as a white solid.

Step 2: Synthesis of Fmoc-N-(3-phthalimidopropyl)-Gly-OEt

-

Dissolve Fmoc-Gly-OEt (1.0 eq) in anhydrous DMF.

-

To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of N-(3-bromopropyl)phthalimide (1.0 eq) in anhydrous DMF.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexanes:EtOAc gradient).

Step 3: Synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OEt

-

Dissolve the product from Step 2 in ethanol.

-

Add hydrazine monohydrate (10 eq) and reflux the mixture for 4 hours.

-

Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate, dissolve the residue in DCM, and wash with water.

-

To the organic layer, add triethylamine (2.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Step 4: Synthesis of this compound

-

Dissolve the crude product from Step 3 in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary:

| Step | Product | Starting Material (Amount) | Reagent (Amount) | Solvent (Volume) | Expected Yield (%) |

| 1 | Fmoc-Gly-OEt | Fmoc-Gly-OH (10 g) | Thionyl chloride (3.2 mL) | Ethanol (100 mL) | 95-99 |

| 2 | Fmoc-N-(3-phthalimidopropyl)-Gly-OEt | Fmoc-Gly-OEt (10 g) | N-(3-bromopropyl)phthalimide (8.2 g) | DMF (100 mL) | 60-70 |

| 3 | Fmoc-N-(3-Boc-aminopropyl)-Gly-OEt | Product from Step 2 (10 g) | Hydrazine (9 mL), Boc₂O (4.7 g) | Ethanol, DCM | 80-90 |

| 4 | This compound | Product from Step 3 (10 g) | LiOH (1.0 g) | THF/H₂O (80 mL) | 90-95 |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Experimental Protocols: Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the synthesized molecule.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected ¹H NMR Data (in CDCl₃, δ in ppm):

-

7.7-7.8 (d, 2H, Fmoc)

-

7.5-7.6 (d, 2H, Fmoc)

-

7.3-7.4 (t, 2H, Fmoc)

-

7.2-7.3 (t, 2H, Fmoc)

-

~5.0 (br s, 1H, NH-Boc)

-

4.2-4.4 (m, 3H, Fmoc CH & CH₂)

-

~3.8 (s, 2H, Gly CH₂)

-

~3.2 (q, 2H, CH₂-NHBoc)

-

~2.8 (t, 2H, N-CH₂)

-

~1.7 (quintet, 2H, CH₂-CH₂-CH₂)

-

1.4 (s, 9H, Boc)

-

-

Expected ¹³C NMR Data (in CDCl₃, δ in ppm):

-

~172 (C=O, acid)

-

~156 (C=O, Fmoc)

-

~156 (C=O, Boc)

-

~144, 141 (Fmoc quaternary)

-

~128, 127, 125, 120 (Fmoc aromatic)

-

~80 (Boc quaternary)

-

~67 (Fmoc CH₂)

-

~53 (Gly CH₂)

-

~49 (N-CH₂)

-

~47 (Fmoc CH)

-

~39 (CH₂-NHBoc)

-

~29 (CH₂-CH₂-CH₂)

-

~28 (Boc CH₃)

-

3.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile.

-

Expected Data:

-

Molecular Formula: C₂₅H₃₀N₂O₆

-

Molecular Weight: 454.52 g/mol

-

Expected m/z: [M+H]⁺ at 455.2, [M+Na]⁺ at 477.2

-

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

-

Expected Purity: ≥97%

Characterization Data Summary:

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (ppm) | Consistent with the proposed structure. |

| ¹³C NMR | Chemical Shifts (ppm) | Consistent with the proposed structure. |

| Mass Spectrometry | m/z ([M+H]⁺) | 455.2 |

| HPLC | Purity (%) | ≥97 |

| Appearance | - | White to off-white solid. |

| Melting Point | - | To be determined. |

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocols are based on established chemical principles and are designed to yield a high-purity product suitable for demanding applications in peptide and medicinal chemistry. Adherence to these methodologies will enable researchers to confidently prepare and validate this important building block for their scientific endeavors.

A Technical Guide to Fmoc and Boc Protecting Groups in Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic selection of protecting groups for amino acids is a critical determinant of experimental success, influencing both the yield and purity of the final peptide. Among the most pivotal choices are the α-amino protecting groups, with 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) being the two predominant strategies. This technical guide provides an in-depth analysis of the application of these two protecting groups to glycine, the simplest amino acid. It will cover their chemical properties, synthesis and deprotection protocols, and a comparative analysis to assist researchers in making informed decisions for their synthetic strategies.

The fundamental distinction between the Fmoc and Boc protecting groups lies in their lability under different chemical conditions. The Fmoc group is labile under basic conditions, typically cleaved by piperidine, whereas the Boc group is removed by strong acids like trifluoroacetic acid (TFA).[1] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[1][2]

Comparative Analysis of Fmoc-Glycine and Boc-Glycine

A direct comparison of the physical and chemical properties of Fmoc-Gly-OH and Boc-Gly-OH is essential for selecting the appropriate derivative for a given synthetic challenge.

| Property | Fmoc-Gly-OH | Boc-Gly-OH | Key Findings & Citations |

| Molecular Weight | 297.31 g/mol [3] | 175.18 g/mol [4] | The larger size of the Fmoc group can impact solubility and reaction kinetics. |

| Appearance | White to off-white powder[5] | White to off-white powder[6] | Both are typically supplied as stable, solid powders. |

| Melting Point | Approx. 176-178°C[5] | Approx. 86-89°C[6] | The higher melting point of Fmoc-Gly-OH reflects its larger, more rigid structure. |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[7] | Acid-labile (e.g., TFA in DCM)[8] | This is the core difference, dictating the entire synthetic strategy (Fmoc/tBu vs. Boc/Bzl).[2] |

| Solubility | Soluble in DMF, DMSO, acetonitrile; Insoluble in water.[5][9] | Soluble in DMSO, methanol, acetone; Sparingly soluble in water.[4][10][11] | Fmoc-Glycine's large hydrophobic group dominates its solubility, making it ideal for standard SPPS solvents like DMF.[12] Boc-Glycine shows broader solubility in various organic solvents.[10] |

| Primary Application | Standard for automated solid-phase peptide synthesis (SPPS).[5][13] | Solution-phase synthesis; SPPS for long or aggregation-prone peptides.[13][14] | Fmoc chemistry is favored for its mild deprotection conditions and automation compatibility.[] Boc chemistry's repetitive acid treatments can help disrupt secondary structures in difficult sequences.[2][13] |

| Key Side Reactions | Diketopiperazine formation, especially at the dipeptide stage.[16] | Acid-catalyzed side reactions with sensitive residues.[13] | Glycine's lack of steric hindrance can make it susceptible to side reactions like diketopiperazine formation.[16] |

The Fmoc Group in Glycine Protection

The Fmoc group is the cornerstone of the most common strategy in modern solid-phase peptide synthesis. Its removal under mild basic conditions preserves acid-labile side-chain protecting groups, a key principle of orthogonal synthesis.[7]

Experimental Protocol: Synthesis of Fmoc-Gly-OH

The synthesis of Fmoc-Glycine typically involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.[5][17]

Materials:

-

Glycine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve glycine in a 10% aqueous sodium carbonate solution.

-

Reaction: Cool the solution in an ice bath and slowly add a solution of Fmoc-Cl in dioxane while stirring. Maintain the temperature and pH.

-

Stirring: Allow the reaction to stir for several hours at room temperature.

-

Work-up: Wash the mixture with ethyl acetate to remove impurities.

-

Acidification: Acidify the aqueous layer to a low pH (e.g., pH 2) with HCl to precipitate the product.

-

Isolation: Collect the white solid precipitate by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Fmoc Deprotection in SPPS

The removal of the Fmoc group is a critical step in the SPPS cycle, enabling the elongation of the peptide chain.[7]

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[18]

-

DMF for washing

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for 30-60 minutes.[7]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 3-5 minutes.[16]

-

Second Deprotection: Drain the deprotection solution and add a fresh portion of the 20% piperidine/DMF solution. Continue agitation for an additional 15-20 minutes to ensure complete removal.[16][18]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7] The resin is now ready for the next amino acid coupling step.

Mechanism of Fmoc Deprotection

Fmoc deprotection proceeds via a base-mediated β-elimination mechanism.[7]

Caption: Base-mediated deprotection of the Fmoc group.

The Boc Group in Glycine Protection

The Boc group represents an older, yet still highly relevant, protection strategy. Its stability in basic conditions and lability in strong acid make it orthogonal to the Fmoc group.[1][] Boc-SPPS is particularly valuable for synthesizing long or aggregation-prone peptides, as the repetitive acidic treatments help to maintain the solubility of the growing peptide chain.[2][13]

Experimental Protocol: Synthesis of Boc-Gly-OH

The most common method for synthesizing Boc-Glycine involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[19]

Materials:

-

Glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)[19]

-

Water

-

n-Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve glycine in an aqueous solution of NaOH or Na₂CO₃ to create an alkaline environment.[21][22]

-

Reaction: Add a solution of (Boc)₂O in dioxane or THF dropwise to the glycine solution while stirring vigorously. The reaction is often performed by adding (Boc)₂O in batches over several hours.[21][22]

-

Stirring: Continue stirring the mixture for several hours to ensure the reaction goes to completion.[19]

-

Work-up: Extract the reaction mixture with n-hexane to remove unreacted (Boc)₂O and other nonpolar impurities.[21]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with HCl to precipitate the Boc-Glycine product.[20][21]

-

Extraction & Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the final product as a white solid.[10][20]

Experimental Protocol: Boc Deprotection in SPPS

Boc deprotection is the key N-terminal deprotection step in the Boc/Bzl SPPS strategy.

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[18]

-

DCM for washing

-

Neutralization solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

-

Resin Washing: Wash the Boc-protected peptide-resin with DCM.

-

Deprotection: Add the 50% TFA/DCM solution to the resin and agitate for 2-3 minutes.[18]

-

Second Deprotection: Drain the solution and add a fresh portion of the 50% TFA/DCM solution. Agitate for an additional 5-10 minutes.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Neutralization: Wash the resin with the 10% DIEA/DCM solution (2-3 times) to neutralize the resulting trifluoroacetate salt and liberate the free N-terminal amine.[18]

-

Final Washing: Wash the resin again with DCM to remove excess base. The resin is now ready for the next coupling cycle.

Mechanism of Boc Deprotection

Boc deprotection is an acid-catalyzed cleavage that proceeds via a stable tert-butyl cation intermediate.[8][23]

Caption: Acid-catalyzed deprotection of the Boc group.

Logical Workflow: Choosing a Protection Strategy for Glycine

The selection between Fmoc and Boc strategies for incorporating glycine is a critical decision that depends on the overall synthetic plan.

Caption: Decision workflow for selecting Fmoc vs. Boc strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc-Gly-OH Novabiochem 29022-11-5 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. kilobio.com [kilobio.com]

- 10. benchchem.com [benchchem.com]

- 11. guidechem.com [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 22. Page loading... [wap.guidechem.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

Commercial Availability and Technical Guide for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in modern peptide and peptidomimetic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile amino acid derivative into their synthetic workflows.

Commercial Availability

This compound is commercially available from various chemical suppliers. It is a crucial reagent for introducing a flexible, Boc-protected amino functionality within a peptide sequence, enabling further derivatization or the creation of unique structural motifs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Santa Cruz Biotechnology | 143192-31-8 | C₂₅H₃₀N₂O₆ | 454.52 | ≥97% | Room Temperature |

| BIOGEN Científica | 143192-31-8 | C₂₅H₃₀N₂O₆ | 454.52 | Not Specified | Store at -20 °C |

| Various other suppliers | 143192-31-8 | C₂₅H₃₀N₂O₆ | 454.52 | Typically ≥97% | Varies |

Note: Purity and storage conditions may vary by supplier and lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the N-substituted glycine core followed by Fmoc protection. Below is a detailed, three-stage experimental protocol.

Stage 1: Synthesis of N-(tert-Butoxycarbonyl)-1,3-diaminopropane

This initial stage involves the mono-protection of 1,3-diaminopropane with a Boc group, leaving one primary amine free for subsequent reactions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM).

-

Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) dissolved in DCM to the stirred solution of 1,3-diaminopropane over 1-2 hours. Maintaining a low temperature is crucial to favor mono-protection.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the Boc₂O is consumed.

-

Work-up:

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(tert-butoxycarbonyl)-1,3-diaminopropane as an oil or low-melting solid.

-

Stage 2: Synthesis of N-(3-Boc-aminopropyl)-Glycine

This stage involves the alkylation of glycine with the previously synthesized mono-protected diamine. A common method is reductive amination.

Experimental Protocol:

-

Reaction Mixture: In a reaction vessel, dissolve glyoxylic acid (1 equivalent) and N-(tert-butoxycarbonyl)-1,3-diaminopropane (1.1 equivalents) in a suitable solvent such as methanol or a mixture of water and an organic solvent.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild base if necessary.

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

-

Purification:

-

Quench the reaction by carefully adding an acid (e.g., dilute HCl) to decompose the excess reducing agent.

-

Concentrate the mixture under reduced pressure.

-

The crude product can be purified by ion-exchange chromatography or by precipitation to yield N-(3-Boc-aminopropyl)-Glycine.

-

Stage 3: Fmoc Protection of N-(3-Boc-aminopropyl)-Glycine

The final stage involves the protection of the secondary amine of the N-substituted glycine with the Fmoc group.

Experimental Protocol:

-

Dissolution: Dissolve N-(3-Boc-aminopropyl)-Glycine (1 equivalent) in a mixture of 10% aqueous sodium carbonate (Na₂CO₃) and a suitable organic solvent like dioxane or acetone.

-

Addition of Fmoc-OSu: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, 1.1 equivalents) in the same organic solvent dropwise.

-

Reaction: Allow the reaction to stir overnight, gradually warming to room temperature.

-

Work-up:

-

Dilute the reaction mixture with water and wash with a non-polar organic solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2-3 with cold 1M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Final Purification: The crude product can be purified by flash chromatography on silica gel to yield the final product, this compound, as a white solid.

Application in Peptide Synthesis: Incorporation into a Peptide Sequence

This compound is a valuable building block for introducing a flexible linker with a protected primary amine into a peptide chain. This primary amine can be deprotected orthogonally to the Fmoc and other acid-labile side-chain protecting groups, allowing for site-specific modifications such as labeling with fluorophores, attachment of polyethylene glycol (PEG) chains, or cyclization.

The general workflow for incorporating this amino acid derivative into a peptide sequence using solid-phase peptide synthesis (SPPS) is outlined below.

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocol for Incorporation

This protocol assumes a standard manual Fmoc-based solid-phase peptide synthesis on a rink amide resin.

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate a solution of this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF by adding N,N-diisopropylethylamine (DIEA) (6 equivalents). Allow to stand for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF.

-

Continuation: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to act as a versatile building block for creating complex molecular architectures. The orthogonal protecting groups (Fmoc and Boc) allow for selective chemical modifications at different stages of the synthesis, which is a key principle in the construction of sophisticated peptide-based molecules.

Caption: Orthogonal deprotection strategy using this compound.

This diagram illustrates the principle of orthogonal protection. The Fmoc group is removed under basic conditions to allow for the continuation of peptide chain synthesis. The Boc group on the side chain, however, remains intact under these conditions and is only removed with acid, typically after the full peptide backbone has been assembled. This allows for selective modification of the aminopropyl side chain before the final cleavage of the peptide from the resin. This strategy is fundamental in the design and synthesis of peptide-based drugs, probes, and biomaterials.

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH safety and handling

An In-depth Technical Guide to the Safety and Handling of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine and a tert-butyloxycarbonyl (Boc) group protecting the propyl amine, allows for the creation of peptides with modified backbones. The Fmoc group is base-labile, making it suitable for standard Fmoc-based peptide synthesis protocols, while the acid-labile Boc group provides orthogonal protection for the side chain.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound and the related compound Fmoc-Gly-OH for comparison.

| Property | This compound | Fmoc-Gly-OH |

| CAS Number | 143192-31-8[1] | 29022-11-5[2] |

| Molecular Formula | C₂₅H₃₀N₂O₆[1] | C₁₇H₁₅NO₄[2] |

| Molecular Weight | 454.52 g/mol [1] | 297.31 g/mol |

| Appearance | White powder[3] | White powder[2] |

| Purity | ≥97%[1] | ≥98.0% |

| Predicted Boiling Point | 649.3±48.0 °C[3] | Not available |

| Predicted Density | 1.232±0.06 g/cm³[3] | Not available |

| Predicted pKa | 3.88±0.10[3] | Not available |

| Solubility | Not specified; likely soluble in DMF, DMSO | Soluble in DMSO, EtOH; insoluble in H₂O[4] |

| Storage Temperature | -20°C[5] | 2-8°C or -20°C[4] |

Hazard Identification and Safety

Based on supplier information, this compound is classified with the following hazards. For a more comprehensive understanding, GHS classifications for the related compound Fmoc-Gly-OH are also provided.

| Hazard Classification | This compound | Fmoc-Gly-OH (Aggregated Data)[2] |

| Acute Toxicity, Oral | H302: Harmful if swallowed[6] | H302 (20% of reports): Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation[6] | H315 (40% of reports): Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6] | H319 (40% of reports): Causes serious eye irritation |

| Acute Toxicity, Dermal | Not specified | H312 (10% of reports): Harmful in contact with skin |

| Acute Toxicity, Inhalation | Not specified | H332 (20% of reports): Harmful if inhaled |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[6] | H335 (50% of reports): May cause respiratory irritation |

Note: The percentages for Fmoc-Gly-OH reflect the proportion of notifications to the ECHA C&L Inventory that include that hazard code. Some reports did not classify it as hazardous.[2]

Precautionary Statements for this compound: [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container at -20°C for long-term stability.[5]

-

Keep in a dry and well-ventilated place.

Experimental Protocols and Use in Peptide Synthesis

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow involves a cycle of deprotection, coupling, and washing steps.

General Fmoc-SPPS Cycle

The following diagram illustrates the core steps in an Fmoc-SPPS cycle.

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Orthogonal Protection Strategy

The use of Fmoc and Boc protecting groups in this compound is an example of an orthogonal protection strategy. This allows for the selective removal of one protecting group without affecting the other, which is crucial for complex peptide synthesis.

Caption: Orthogonal protection and deprotection logic for Fmoc and Boc groups.

Detailed Experimental Protocol: Coupling Step

This protocol is a general guideline for coupling this compound onto a resin with a free amine.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection on the resin using 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF.

-

Activation of Amino Acid:

-

In a separate vessel, dissolve 3-5 equivalents of this compound in DMF.

-

Add 3-5 equivalents of a coupling agent (e.g., HBTU, HATU).

-

Add 6-10 equivalents of a base (e.g., DIPEA, NMM).

-

Allow the mixture to pre-activate for 1-5 minutes.

-

-

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring the Reaction: A Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Post-Coupling Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.

First Aid and Emergency Procedures

The following first aid measures are based on general procedures for chemicals with similar hazard classifications.

| Situation | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures: Wear personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.

Conclusion

This compound is a valuable reagent for the synthesis of modified peptides. While a comprehensive, specific SDS is not widely available, the provided GHS hazard information and data from analogous compounds allow for the establishment of safe handling and usage protocols. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential when handling this compound. Researchers should always consult the latest information from their chemical supplier before use.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and their mimics into peptide sequences is a powerful strategy for developing novel therapeutics, diagnostics, and research tools. N-substituted glycines, or peptoids, are a prominent class of peptide mimics that offer enhanced proteolytic stability and conformational flexibility.[1] Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a versatile building block that introduces a flexible aminopropyl linker into a peptide backbone. The terminal Boc-protected amine serves as a valuable attachment point for various functionalities, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains, making it an ideal choice for the synthesis of peptide-drug conjugates and other modified peptides.[2]

This document provides a detailed protocol for the solid-phase synthesis of peptides containing the this compound monomer using standard Fmoc/tBu chemistry. It covers the entire workflow from resin preparation to final peptide cleavage and analysis.

Data Presentation

The successful synthesis of peptides is evaluated by yield and purity. The following table provides representative data for the synthesis of a model peptide incorporating an N-(3-Boc-aminopropyl)-Glycine residue. Actual results may vary depending on the specific peptide sequence and synthesis scale.

| Parameter | Result | Method of Analysis |

| Crude Peptide Purity | 75-85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at 220 nm |

| Final Purity (post-HPLC) | >95% | RP-HPLC at 220 nm |

| Overall Yield | 15-30% | Based on the initial resin loading |

| Identity Confirmation | Confirmed | Electrospray Ionization Mass Spectrometry (ESI-MS) |

Experimental Protocols

The incorporation of this compound follows the standard cycle of Fmoc-based solid-phase peptide synthesis (SPPS).[3] This building block is coupled as a standard Fmoc-amino acid derivative, not via the two-step acylation/displacement method sometimes used for peptoid synthesis.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the key steps for one cycle of amino acid incorporation.

Materials:

-

Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether, cold

1. Resin Swelling and Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.[4]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of coupling reagent (e.g., HBTU or HATU) in DMF.

-

Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid. Allow pre-activation for 1-2 minutes.[5]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.[5]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including the Boc group from the aminopropyl side chain.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: A common cocktail is Reagent B (TFA/Phenol/Water/Triisopropylsilane (TIS) at 88:5:5:2 v/v/v/v).[6] Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[6]

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual cleavage reagents.

-

Dry the peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

1. Purification:

-

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-